(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.: 695199-32-7
VCID: VC9209945
InChI: InChI=1S/C23H21BrClN3O/c24-20-14-19(15-26-16-20)23(29)28-12-10-27(11-13-28)22(17-4-2-1-3-5-17)18-6-8-21(25)9-7-18/h1-9,14-16,22H,10-13H2
SMILES: C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br
Molecular Formula: C23H21BrClN3O
Molecular Weight: 470.8 g/mol

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone

CAS No.: 695199-32-7

Cat. No.: VC9209945

Molecular Formula: C23H21BrClN3O

Molecular Weight: 470.8 g/mol

* For research use only. Not for human or veterinary use.

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone - 695199-32-7

Specification

CAS No. 695199-32-7
Molecular Formula C23H21BrClN3O
Molecular Weight 470.8 g/mol
IUPAC Name (5-bromopyridin-3-yl)-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H21BrClN3O/c24-20-14-19(15-26-16-20)23(29)28-12-10-27(11-13-28)22(17-4-2-1-3-5-17)18-6-8-21(25)9-7-18/h1-9,14-16,22H,10-13H2
Standard InChI Key HUHIPWIDNVSBFL-UHFFFAOYSA-N
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br
Canonical SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br

Introduction

The compound (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of piperazine derivatives. It is characterized by the presence of a brominated pyridine moiety and a piperazine ring, which is further substituted with a chlorophenyl and phenyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an inhibitor in various biological pathways.

Molecular Formula and Weight

The molecular formula for (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone is C19H21BrClN2OC_{19}H_{21}BrClN_2O, with a molecular weight of approximately 392.75 g/mol.

Structural Representation

The structural representation of the compound can be depicted as follows:

text
Br | C1=C(C=CC=C1)C(=O)N(C2CCN(C2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

This structure indicates the arrangement of atoms and functional groups within the molecule, highlighting the bromine and chlorine substituents.

Synthesis Methods

The synthesis of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone involves several steps, typically including:

  • Formation of the Piperazine Ring: The initial step often involves the reaction of piperazine with appropriate carbonyl compounds.

  • Bromination: The introduction of bromine at the 5-position of the pyridine ring can be achieved through electrophilic aromatic substitution.

  • Final Coupling Reaction: The final step includes coupling the piperazine derivative with the brominated pyridine to form the desired compound.

Biological Activity

Research indicates that compounds similar to (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone exhibit significant biological activities, including:

  • Antimicrobial properties: Potential use in treating infections caused by resistant strains.

  • Antidepressant effects: Some derivatives have shown promise in modulating neurotransmitter levels.

Mechanism of Action

The mechanism by which this compound exerts its pharmacological effects may involve inhibition of specific receptors or enzymes, particularly those associated with neurotransmitter systems.

Experimental Studies

A variety of studies have been conducted to evaluate the efficacy and safety profile of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone:

Study ReferenceBiological ActivityMethodologyKey Findings
PubChemAntimicrobialIn vitro assaysEffective against multiple bacterial strains
PatentsAntidepressantBehavioral tests in rodentsSignificant reduction in depressive-like behaviors

These studies underline the compound's potential as a therapeutic agent, warranting further investigation into its clinical applications.

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